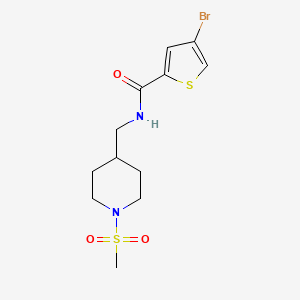
4-溴-N-((1-(甲磺酰基)哌啶-4-基)甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes a piperidine ring with a methylsulfonyl group
科学研究应用
Chemistry
In organic synthesis, 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential biological activity. It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes. The presence of the piperidine ring, a common motif in many drugs, further supports its potential in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is first functionalized with a methylsulfonyl group. This can be achieved by reacting piperidine with methylsulfonyl chloride in the presence of a base like triethylamine.
-
Attachment of the Thiophene Ring: : The functionalized piperidine is then coupled with a thiophene derivative. This step often involves a nucleophilic substitution reaction where the piperidine nitrogen attacks a thiophene carboxylic acid derivative, forming the carboxamide linkage.
-
Bromination: : The final step involves the bromination of the thiophene ring. This can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents like sodium azide or organolithium compounds can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide, organolithium reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
作用机制
The exact mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with proteins or enzymes, either inhibiting or activating their function. The piperidine ring might interact with neurotransmitter receptors, while the thiophene ring could engage in π-π stacking interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
4-bromo-N-(piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the methylsulfonyl group, potentially altering its solubility and reactivity.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the bromine atom, which could affect its ability to participate in substitution reactions.
Uniqueness
The presence of both the bromine atom and the methylsulfonyl group makes 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide unique. These functional groups provide distinct reactivity patterns and potential biological activities, setting it apart from similar compounds.
属性
IUPAC Name |
4-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S2/c1-20(17,18)15-4-2-9(3-5-15)7-14-12(16)11-6-10(13)8-19-11/h6,8-9H,2-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQPQWNDGYFWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
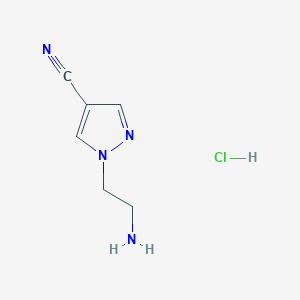
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
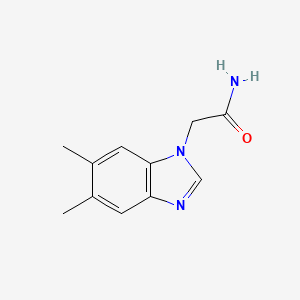
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
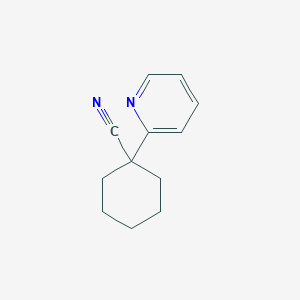
![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)
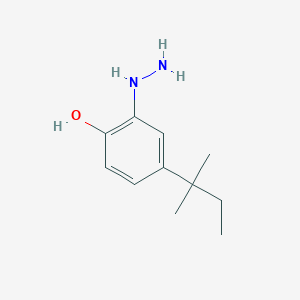
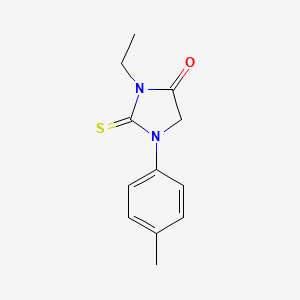
![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B2497875.png)

![N'-cyclopentyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2497879.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
